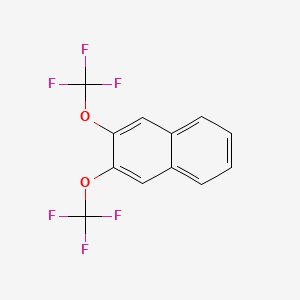
2,3-Bis(trifluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of two trifluoromethoxy groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethoxy)naphthalene typically involves the introduction of trifluoromethoxy groups to a naphthalene precursor. One common method is the trifluoromethoxylation of naphthalene derivatives using trifluoromethoxylation reagents. This process often requires the use of catalysts and specific reaction conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethoxylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficiency and cost-effectiveness. The specific methods and conditions can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the naphthalene ring.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups to the naphthalene ring.
Scientific Research Applications
2,3-Bis(trifluoromethoxy)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(trifluoromethoxy)naphthalene involves its interaction with molecular targets and pathways within a given system. The trifluoromethoxy groups can influence the compound’s reactivity and interactions with other molecules, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Bis(trifluoromethoxy)naphthalene include other trifluoromethoxy-substituted aromatic compounds, such as:
- 1,2-Bis(trifluoromethoxy)benzene
- 4,5-Bis(trifluoromethoxy)toluene
- 2,6-Bis(trifluoromethoxy)phenol
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene ring, which can result in distinct chemical and physical properties compared to other trifluoromethoxy-substituted compounds
Biological Activity
Overview
2,3-Bis(trifluoromethoxy)naphthalene is an organic compound characterized by two trifluoromethoxy groups attached to a naphthalene ring. Its unique structure suggests potential biological activity, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H6F6O2 |
| Molecular Weight | 296.16 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZJWLCZAEUMYANK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethoxy groups significantly influence the compound's reactivity and its interactions with biomolecules, potentially affecting multiple biochemical pathways. Detailed studies are necessary to elucidate the specific molecular targets involved.
Biological Activity
Research has indicated that this compound may exhibit several biological activities:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although detailed investigations are needed to confirm efficacy and mechanisms.
- Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines, indicating its potential as a lead compound in cancer therapy.
- Antioxidant Properties : Some studies suggest that it may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
- Antiviral Studies : A recent investigation assessed the antiviral activity of various trifluoromethoxy-substituted compounds, including derivatives of this compound. The results indicated promising antiviral effects against specific viral strains .
- Cytotoxicity Assessment : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner .
- Antioxidant Activity : Research has shown that compounds with similar structures can exhibit antioxidant properties. Further studies are needed to quantify the antioxidant capacity of this compound and its potential applications in health .
Properties
Molecular Formula |
C12H6F6O2 |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
2,3-bis(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H6F6O2/c13-11(14,15)19-9-5-7-3-1-2-4-8(7)6-10(9)20-12(16,17)18/h1-6H |
InChI Key |
ZJWLCZAEUMYANK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















